

Application Notes and Protocols: 10-Undecenal as a Substrate in Enzymatic Reactions

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Compound of Interest

Compound Name: 10-Undecenal

Cat. No.: B094395

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Undecenal is a long-chain unsaturated aldehyde with applications in the fragrance and flavor industries. Its unique structure, featuring a terminal double bond and an aldehyde functional group, also makes it an interesting substrate for enzymatic transformations. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the modification of aldehydes.[1] This document provides detailed application notes and representative protocols for the use of **10-undecenal** as a substrate in enzymatic reactions, focusing on enzymatic reduction and oxidation. While specific kinetic data for **10-undecenal** is not widely published, the provided protocols are based on the known activity of enzymes with similar long-chain, unsaturated aldehyde substrates.

Enzymatic Reduction of 10-Undecenal to 10-Undecen-1-ol

The reduction of **10-undecenal** to its corresponding alcohol, 10-undecen-1-ol, can be achieved using aldehyde reductases. Human aldose reductase (AR), for instance, is known to be an efficient catalyst for the reduction of medium- to long-chain unbranched saturated and unsaturated aldehydes.[2]

Enzyme Profile: Human Aldose Reductase (AR)

Human aldose reductase is a member of the aldo-keto reductase superfamily and plays a role in the reduction of various aldehydes.^[2] Its broad substrate specificity, particularly its efficiency with hydrophobic aldehydes, makes it a suitable candidate for the reduction of **10-undecenal**.^[2]

Hypothetical Kinetic Data

The following table presents hypothetical kinetic parameters for the reduction of **10-undecenal** by human aldose reductase, extrapolated from data on similar substrates like trans-2-octenal and nonenal.^[2]

Substrate	Enzyme	K _m (μM)	V _{max} (μmol/min/ mg)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
10-Undecenal	Human Aldose Reductase	15 - 30	5 - 10	3 - 6	1 - 4 x 10 ⁵

Experimental Protocol: Reduction of 10-Undecenal using Human Aldose Reductase

This protocol describes the in vitro reduction of **10-undecenal** to 10-undecen-1-ol catalyzed by recombinant human aldose reductase.

Materials:

- Recombinant Human Aldose Reductase (AR)
- **10-Undecenal**
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
- Potassium phosphate buffer (100 mM, pH 7.0)
- Dimethyl sulfoxide (DMSO)

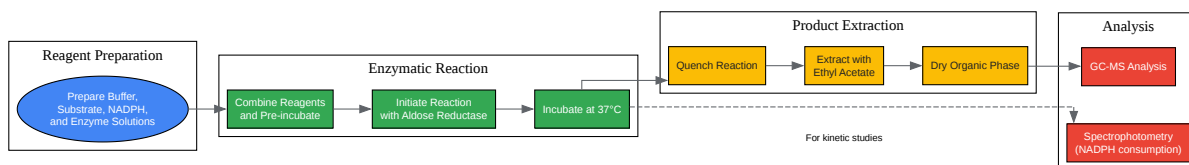
- Ethyl acetate
- Anhydrous sodium sulfate
- Spectrophotometer
- Gas chromatograph-mass spectrometer (GC-MS)

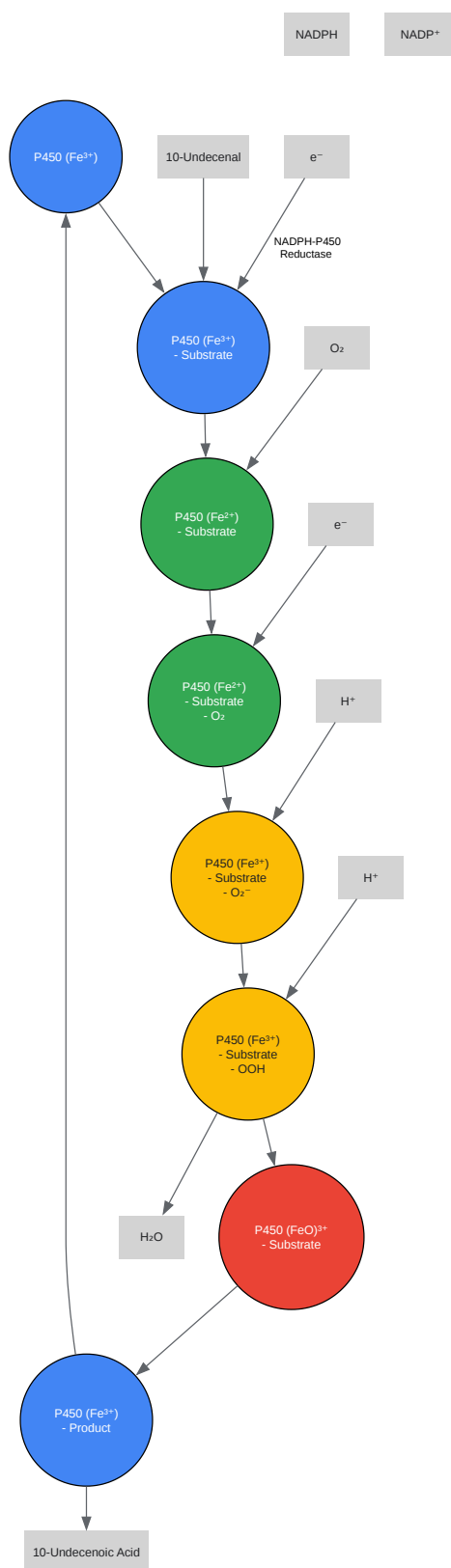
Procedure:

- Preparation of Reagents:
 - Prepare a 100 mM potassium phosphate buffer (pH 7.0).
 - Prepare a 10 mM stock solution of **10-undecenal** in DMSO.
 - Prepare a 10 mM stock solution of NADPH in the phosphate buffer.
 - Prepare a solution of recombinant human aldose reductase in the phosphate buffer to a final concentration of 0.1 mg/mL.
- Enzymatic Reaction:
 - In a microcentrifuge tube, combine the following in the order listed:
 - 870 μ L of 100 mM potassium phosphate buffer (pH 7.0)
 - 10 μ L of 10 mM **10-undecenal** stock solution (final concentration: 100 μ M)
 - 100 μ L of 10 mM NADPH stock solution (final concentration: 1 mM)
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding 20 μ L of the 0.1 mg/mL human aldose reductase solution.
 - Incubate the reaction mixture at 37°C with gentle shaking for 1 hour.
- Reaction Quenching and Product Extraction:

- Stop the reaction by adding 200 μ L of 1 M HCl.
- Extract the product by adding 1 mL of ethyl acetate and vortexing for 1 minute.
- Centrifuge the mixture at 5000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
- Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Analysis:
 - Analyze the extracted product by GC-MS to confirm the formation of 10-undecen-1-ol and to determine the conversion rate.
 - Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer for kinetic studies.

Workflow Diagram:





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References

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- 2. Structural and kinetic determinants of aldehyde reduction by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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